molecular formula C19H21F2N5O3 B10940631 3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

Cat. No.: B10940631
M. Wt: 405.4 g/mol
InChI Key: DJAYSSUJGUTXFF-UHFFFAOYSA-N
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Description

3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHYL-5-ISOXAZOLYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHYL-5-ISOXAZOLYL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative.

    Introduction of the cyclopentyl and difluoromethyl groups: These groups can be introduced via alkylation and fluorination reactions, respectively.

    Attachment of the isoxazole moiety: This step involves the formation of an amide bond between the pyrazolo[3,4-b]pyridine core and the isoxazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHYL-5-ISOXAZOLYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

    Biological Research: The compound could be used as a tool for studying biological processes, such as enzyme activity or signal transduction pathways.

Mechanism of Action

The mechanism of action of 3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHYL-5-ISOXAZOLYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-CYCLOPENTYL-4-(METHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHYL-5-ISOXAZOLYL)PROPANAMIDE
  • 3-[2-CYCLOPENTYL-4-(TRIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHYL-5-ISOXAZOLYL)PROPANAMIDE

Uniqueness

The presence of the difluoromethyl group in 3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHYL-5-ISOXAZOLYL)PROPANAMIDE distinguishes it from similar compounds. This group can significantly impact the compound’s chemical properties, such as its reactivity and stability, as well as its biological activity.

Properties

Molecular Formula

C19H21F2N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-[2-cyclopentyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C19H21F2N5O3/c1-11-8-16(29-24-11)22-15(27)6-7-25-17(28)9-13(18(20)21)14-10-26(23-19(14)25)12-4-2-3-5-12/h8-10,12,18H,2-7H2,1H3,(H,22,27)

InChI Key

DJAYSSUJGUTXFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C4CCCC4)C(F)F

Origin of Product

United States

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